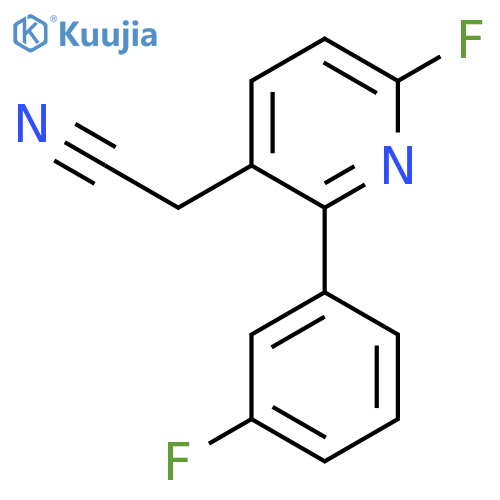

Cas no 1227603-72-6 (6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile)

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 6-fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile

- 6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile

-

- インチ: 1S/C13H8F2N2/c14-11-3-1-2-10(8-11)13-9(6-7-16)4-5-12(15)17-13/h1-5,8H,6H2

- InChIKey: GBJGJZPZWCURSC-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)C1C(=CC=C(N=1)F)CC#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 36.7

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026000055-1g |

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile |

1227603-72-6 | 97% | 1g |

$1629.60 | 2023-09-03 | |

| Alichem | A026000055-250mg |

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile |

1227603-72-6 | 97% | 250mg |

$748.00 | 2023-09-03 | |

| Alichem | A026000055-500mg |

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile |

1227603-72-6 | 97% | 500mg |

$970.20 | 2023-09-03 |

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrileに関する追加情報

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile(CAS No. 1227603-72-6)の専門的な概要と応用

6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrileは、有機化学および医薬品開発分野で注目されるピリジン誘導体の一つです。CAS番号1227603-72-6で特定されるこの化合物は、フッ素置換基を有する特異な構造から、創薬中間体や材料科学への応用が期待されています。近年、AI創薬やハイスループットスクリーニング技術の発展に伴い、類似構造の化合物に対する需要が増加している背景もあり、本物質の研究開発動向は業界関係者から高い関心を集めています。

本化合物の分子構造は、ピリジン環にフルオロフェニル基とアセトニトリル基が結合した特徴的な配置を有します。この構造は、分子間相互作用の調整や生体適合性の向上に寄与する可能性があり、特にターゲットドラッグデザインにおいて重要な役割を果たすと考えられています。2023年に発表された学術論文では、類似のフッ素化ピリジン骨格がタンパク質阻害剤として有効性を示した事例も報告されており、本物質の医薬品候補としての潜在能力が示唆されています。

合成経路に関しては、パラジウム触媒カップリング反応や求電子芳香族置換反応を活用した多段階プロセスが一般的です。特にフッ素化試薬の選択が収率に大きく影響することから、グリーンケミストリーの観点で最適化が進められています。最近のトレンドとして、フロー化学を用いた連続合成プロセスの適用例も増加しており、これにより廃棄物削減とスケールアップ効率の両立が可能となっています。

分析技術の進歩に伴い、6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrileの物理化学的性質に関する知見も蓄積されています。質量分析(LC-MS)やNMR分光法による構造確認に加え、X線結晶構造解析によって分子配列の詳細が明らかになっています。こうしたデータは、計算化学を用いたin silicoスクリーニングの精度向上に不可欠であり、デジタルツイン技術を活用した材料設計への応用も検討されています。

市場動向として、フッ素含有医薬品の世界需要は年率5.8%で成長(2022-2030年予測)しており、本化合物のような多フッ素化骨格を持つ中間体の重要性が高まっています。バイオアベイラビリティ改善や代謝安定性向上を目的とした分子修飾技術の発展が、この傾向をさらに加速させています。特にオンデマンド合成サービスを提供する企業では、カスタムフッ素化化合物の問い合わせ件数が過去3年で2倍以上に増加したとの報告もあります。

���全性評価に関する最新の知見では、構造活性相関(SAR)研究を通じて、本物質の毒性プロファイル予測が進められています。ADMET予測ソフトウェアを用いた解析結果からは、適切な官能基変換により薬理活性と安全性のバランス最適化が可能であることが示されています。これに関連し、3D細胞培養モデルを用いたin vitro評価手法の標準化が、業界全体の課題として議論されています。

今後の展望として、6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrileをテンプレートとした構造多様化戦略が注目されています。コンビナトリアルケミストリー手法との組み合わせにより、新規活性分子の探索効率が飛躍的に向上する可能性があります。また、持続可能な合成手法の開発やバイオカタリシスの応用拡大も重要な研究テーマとなっており、環境調和型の製造プロセス確立に向けた取り組みが活発化しています。

1227603-72-6 (6-Fluoro-2-(3-fluorophenyl)pyridine-3-acetonitrile) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)